Cas no 58713-21-6 (1,3,5,7-Tetraazatricyclo[3.3.1.13,7]decane, hydrochloride (1:?))
58713-21-6 structure
Product Name:1,3,5,7-Tetraazatricyclo[3.3.1.13,7]decane, hydrochloride (1:?)
Numero CAS:58713-21-6
MF:C6H13ClN4
MW:176.647219419479
CID:386112
PubChem ID:22339066
Update Time:2025-04-19
1,3,5,7-Tetraazatricyclo[3.3.1.13,7]decane, hydrochloride (1:?) Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1,3,5,7-Tetraazatricyclo[3.3.1.13,7]decane, hydrochloride (1:?)
- LogP
- 1,3,5,7-Tetraazatricyclo[3.3.1.13,7]decane, hydrochloride (9CI)
- Hexamethylenetetramine hydrochloride
- Urotropine hydrochloride
- Urotropine monohydrochloride
- METHENAMINE MONOHYDROCHLORIDE
- Hexamethylenetetramine hydrogen chloride
- Pellurin
- 1,3,5,7-Tetraazatricyclo3.3.1.13,7decane,hydrochloride
- 24360-05-2
- Hexamethylenetetramine, monohydrochloride
- Q27273568
- 1,3,5,7-Tetraazatricyclo(3.3.1.1(3,7))decane, monohydrochloride
- 58713-21-6
- A3F8KN5WMU
- METHENAMINE MONOHYDROCHLORIDE [WHO-DD]
- 1,3,5,7-Tetraazatricyclo(3.3.1.13,7)decane, monohydrochloride
- 1,3,5,7-Tetraazatricyclo(3.3.1.13,7)decane, hydrochloride
- Methenamine hydrochloride
- 1,3,5,7-TETRAAZATRICYCLO(3.3.1.13,7)DECANE, HYDROCHLORIDE (1:1)
- UNII-A3F8KN5WMU
- EINECS 246-206-6
- DTXSID4051902
- Hexamethylene tetramine hydrochloride
-
- Inchi: 1S/C6H12N4.ClH/c1-7-2-9-4-8(1)5-10(3-7)6-9;/h1-6H2;1H
- Chiave InChI: NGDSBQHTMKGUQU-UHFFFAOYSA-N
- Sorrisi: Cl.N12CN3CN(CN(C3)C1)C2
Proprietà calcolate
- Massa esatta: 176.08309
- Massa monoisotopica: 176.0828741g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 11
- Conta legami ruotabili: 0
- Complessità: 84.8
- Conteggio di unità legate in modo Covalent: 2
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 13Ų
Proprietà sperimentali
- Punto di ebollizione: 239.7°C at 760 mmHg
- Punto di infiammabilità: 98.8°C
- PSA: 12.96
1,3,5,7-Tetraazatricyclo[3.3.1.13,7]decane, hydrochloride (1:?) Letteratura correlata
-
Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
-
J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
-
Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
-
Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
-
Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
58713-21-6 (1,3,5,7-Tetraazatricyclo[3.3.1.13,7]decane, hydrochloride (1:?)) Prodotti correlati
- 23304-08-7(Hexamethylenetetramine-d12)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
Fornitori consigliati
Shandong Jing Kun Chemical Co.,Ltd.
Membro d'oro
CN Fornitore
Grosso
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
SunaTech Inc.
Membro d'oro
CN Fornitore
Reagenti
Hebei Liye chemical Co.,Ltd
Membro d'oro
CN Fornitore
Grosso